
Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)-: is a complex organic compound featuring a pyrrolidine ring substituted with a 3,4-diphenyl-1,3-cyclopentadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diphenyl-1,3-cyclopentadiene with a suitable pyrrolidine derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are combined and heated under pressure. Catalysts such as palladium or nickel complexes are often used to facilitate the cyclization process. The product is then purified through distillation or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the 3,4-diphenyl-1,3-cyclopentadienyl group.
Pyrroline: Contains a double bond within the pyrrolidine ring.
Pyrrolizidine: Features two fused pyrrolidine rings.
Uniqueness: Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- is unique due to the presence of the 3,4-diphenyl-1,3-cyclopentadienyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
61099-30-7 |
|---|---|
Molecular Formula |
C21H21N |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(3,4-diphenylcyclopenta-1,3-dien-1-yl)pyrrolidine |
InChI |
InChI=1S/C21H21N/c1-3-9-17(10-4-1)20-15-19(22-13-7-8-14-22)16-21(20)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2 |
InChI Key |
OOFXYHGBVGSDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
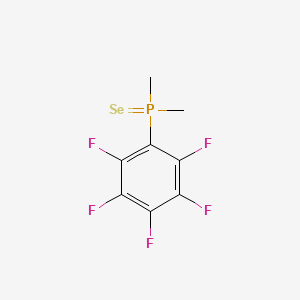
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
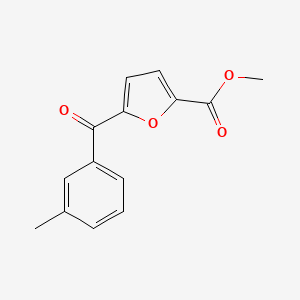

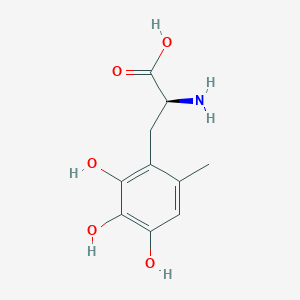
![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)
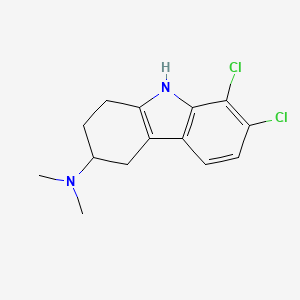
methyl}diazene](/img/structure/B14601505.png)
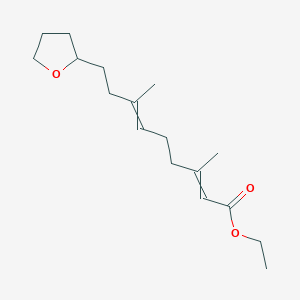
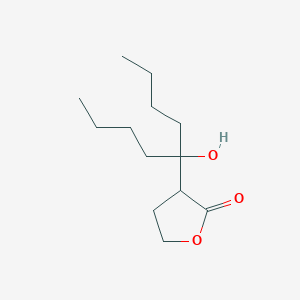
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)
